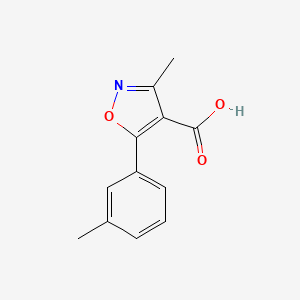
4-Isoxazolecarboxylicacid,3-methyl-5-(3-methylphenyl)-(9CI)
Cat. No. B8796036
Key on ui cas rn:
354222-12-1
M. Wt: 217.22 g/mol
InChI Key: SEZVOPBKPNUWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06964975B2
Procedure details


Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate (183 mg) was dissolved in tetrahydrofuran/distilled water=4/1 (2 ml). Lithium hydroxide (66.5 mg) was added at room temperature, and the mixture was stirred at that temperature for 20 hours. After the completion of the reaction, 5%-aqueous hydrochloric acid was added to acidify the system, and the reaction product was extracted by liquid separation using chloroform and washed with saturated aqueous solution of sodium chloride. The product was dried over sodium sulfate to concentrate and the residue was dried using a vacuum pump. Thus, a useful intermidiate, i.e., 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylic acid (169 mg, yield 98%) was obtained.
Name
Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate
Quantity
183 mg
Type
reactant
Reaction Step One


Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([C:7]([O:9]C)=[O:8])=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=2)[O:4][N:3]=1>O1CCCC1>[CH3:1][C:2]1[C:6]([C:7]([OH:9])=[O:8])=[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=2)[O:4][N:3]=1
|
Inputs


Step One
|
Name
|
Methyl 3-methyl-5-(3-methylphenyl)-4-isoxazole carboxylate
|
|
Quantity
|
183 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NOC(=C1C(=O)OC)C1=CC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at that temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water=4/1 (2 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Lithium hydroxide (66.5 mg) was added at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction, 5%-aqueous hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction product was extracted by liquid separation
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous solution of sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product was dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
to concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NOC(=C1C(=O)O)C1=CC(=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 169 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
